

synthesis and characterization of 5-Iodo-1H-indazole

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Compound of Interest

Compound Name: **5-Iodo-1H-indazole**

Cat. No.: **B1323406**

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Iodo-1H-indazole**

Introduction

5-Iodo-1H-indazole is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of modern drug discovery and medicinal chemistry.^{[1][2]} Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, and the strategic placement of an iodine atom, make it a versatile intermediate for constructing more complex molecular architectures. The indazole scaffold is a recognized "privileged structure," frequently appearing in molecules with a wide array of pharmacological activities, including potent kinase inhibitors for anti-cancer therapy.^{[1][2][3][4]} Notably, **5-Iodo-1H-indazole** is a key intermediate in the synthesis of Axitinib, a multi-target tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma.^[5]

This guide provides an in-depth exploration of the synthesis and characterization of **5-Iodo-1H-indazole**, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comprehensive analysis of the characterization data required to validate the synthesis of this crucial compound.

Synthesis of 5-Iodo-1H-indazole

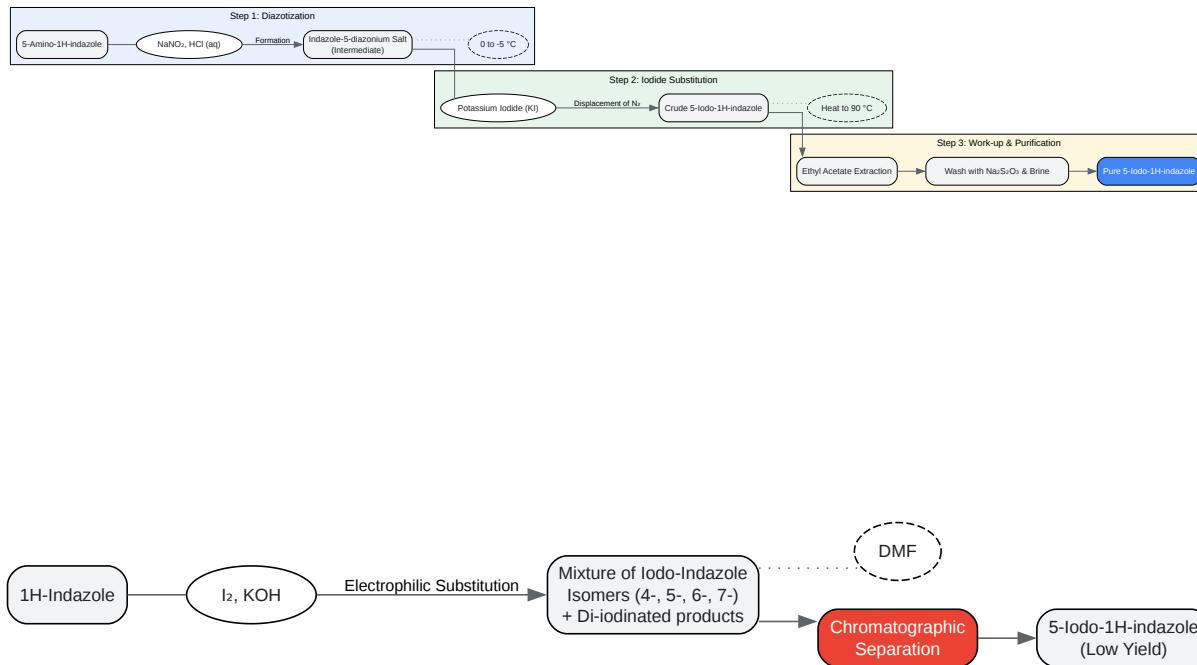
The preparation of **5-Iodo-1H-indazole** can be approached through several synthetic routes. The choice of method is often dictated by the availability of starting materials, desired purity,

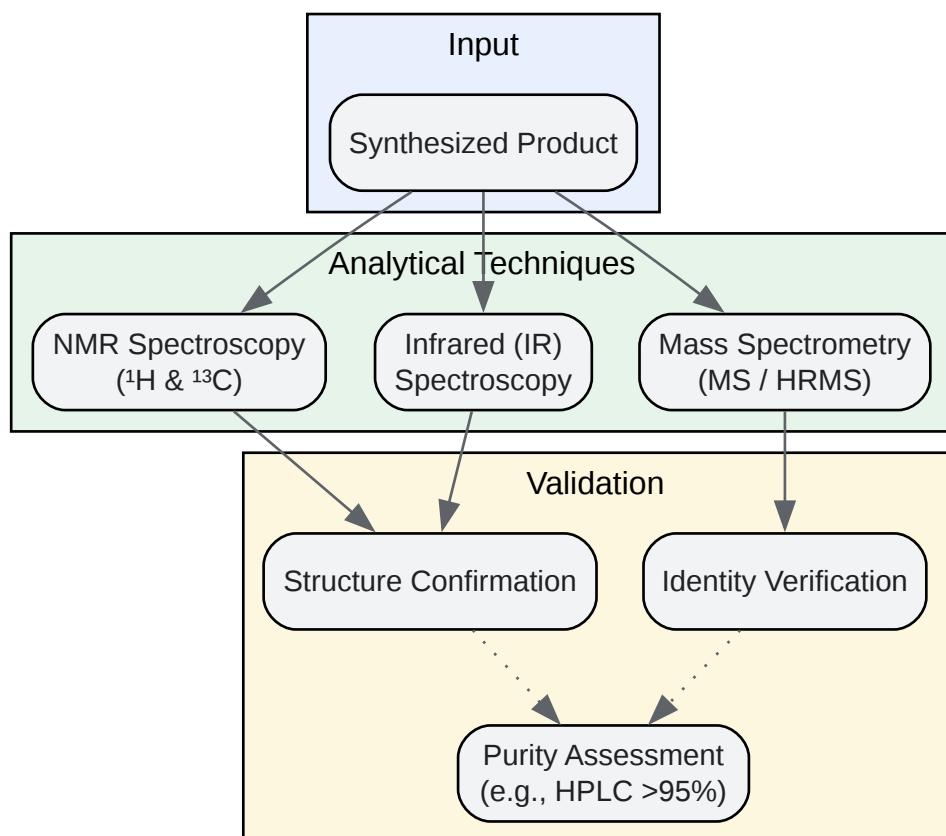
yield, and scalability. Here, we detail the most reliable and commonly employed method, the Sandmeyer reaction, and discuss direct iodination as a potential alternative.

Method 1: The Sandmeyer Reaction (Preferred Route)

The Sandmeyer reaction is the most authoritative and regioselective method for introducing an iodine atom at the 5-position of the indazole ring, starting from the readily available 5-amino-1H-indazole.^{[6][7]} This reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by an iodide nucleophile. The use of a copper(I) catalyst is typical for Sandmeyer reactions involving chlorides and bromides, but for iodination, the reaction with potassium iodide is often efficient even without a copper catalyst, as the iodide ion itself can act as a reducing agent to initiate the radical mechanism.^{[6][7][8]}

Principle and Rationale: The process begins with the diazotization of the primary aromatic amine (5-amino-1H-indazole) using nitrous acid (generated *in situ* from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a diazonium salt.^{[7][9]} This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate. The subsequent addition of a solution of potassium iodide leads to the formation of an aryl radical with the loss of nitrogen gas, which then reacts to yield the final **5-Iodo-1H-indazole** product.^{[6][9]} This sequence ensures that the iodine is introduced specifically at the position of the original amino group, providing excellent regiochemical control.





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